Enhanced Lipophilicity (XLogP) Distinguishes 4-(4-Ethylphenyl)butanal from its Unsubstituted Analog 4-Phenylbutanal
The para-ethyl substituent significantly increases the calculated lipophilicity of the molecule. 4-(4-Ethylphenyl)butanal has a computed XLogP of 2.8, considerably higher than the 2.0 value for 4-phenylbutanal [1]. This 0.8 log unit difference in partition coefficient predicts a roughly 6.3-fold higher concentration in the organic phase during biphasic extraction or a significantly increased membrane permeability in biological contexts. This matters critically in multi-step syntheses where intermediate extraction efficiency or in bioassays where cellular permeability is a key parameter.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 4-Phenylbutanal: 2.0 |
| Quantified Difference | ΔXLogP = +0.8 (approx. 6.3-fold higher predicted organic/aqueous partition) |
| Conditions | Computational prediction based on XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
The 0.8 logP difference translates to a 6.3-fold increase in organic phase partitioning, directly impacting synthesis workup efficiency and bioavailability predictions in early drug discovery.
- [1] PubChem. 4-Phenylbutanal (CID 29030). https://pubchem.ncbi.nlm.nih.gov/compound/29030 (accessed 2026-05-12). View Source
